PPARα Transactivation Potency: 1-Ethyl (Compound B) vs. Fenofibric Acid
In a GAL4-chimera luciferase reporter assay, the 1-ethyl-substituted pyrazolo[3,4-b]pyridine-4-carboxylic acid derivative 'Compound B' (structural analog of the target compound) achieved 100-fold PPARα transactivation at 3 µM [1]. This level of activation required approximately 50 µM of fenofibric acid, the bioactive metabolite of the clinical fibrate fenofibrate [1].
| Evidence Dimension | PPARα transactivation potency (fold-activation vs. vehicle) |
|---|---|
| Target Compound Data | 100-fold activation at 3 µM (Compound B, 1-ethyl analog) |
| Comparator Or Baseline | Fenofibric acid: ~100-fold activation at ~50 µM |
| Quantified Difference | Approximately 17-fold lower EC₅₀ for the pyrazolo[3,4-b]pyridine scaffold vs. fenofibric acid |
| Conditions | GAL4-hybrid luciferase reporter assay in HEK293 cells; PPARα-LBD |
Why This Matters
A ~17-fold lower effective concentration translates directly to reduced compound usage per assay point and lower risk of off-target effects at screening concentrations, offering procurement cost-efficiency for high-throughput PPARα screening campaigns.
- [1] Yoshida, T., et al. (2020). Scientific Reports, 10, 7623. Figure 2: Chimera reporter assay data comparing compound A (10 µM), compound B (3 µM), and fenofibric acid (~50 µM). View Source
